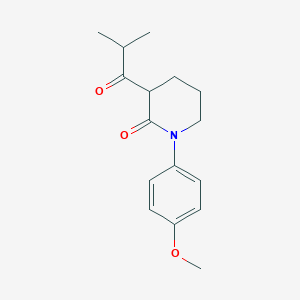

1-(4-Methoxyphenyl)-3-(2-methylpropanoyl)piperidin-2-one

Description

Properties

Molecular Formula |

C16H21NO3 |

|---|---|

Molecular Weight |

275.34 g/mol |

IUPAC Name |

1-(4-methoxyphenyl)-3-(2-methylpropanoyl)piperidin-2-one |

InChI |

InChI=1S/C16H21NO3/c1-11(2)15(18)14-5-4-10-17(16(14)19)12-6-8-13(20-3)9-7-12/h6-9,11,14H,4-5,10H2,1-3H3 |

InChI Key |

UXWZBODAVCJHIC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(=O)C1CCCN(C1=O)C2=CC=C(C=C2)OC |

Origin of Product |

United States |

Preparation Methods

Formation of the Piperidin-2-one Core

The piperidin-2-one ring is typically formed by cyclization reactions involving substituted amines or ketones. Common approaches include:

- Cyclization of substituted amines with keto acids or keto esters under acidic or basic conditions to form the lactam ring.

- Claisen-Schmidt type condensations using 4-methoxybenzaldehyde derivatives and appropriate ketones, followed by ring closure.

These methods provide the six-membered lactam framework essential for the target molecule.

Attachment of the 2-Methylpropanoyl Group

The 2-methylpropanoyl (isobutyryl) group is introduced via acylation reactions:

- Acylation of the piperidinone ring at position 3 using 2-methylpropanoyl chloride in the presence of a base such as pyridine or triethylamine.

- Reaction conditions are optimized to favor mono-acylation and prevent over-acylation or ring opening.

Optimized Reaction Conditions and Purification

- Stoichiometry: Using slightly excess acylating agents (e.g., 1.2:1 molar ratio) improves yields.

- Atmosphere: Inert atmosphere (nitrogen or argon) prevents oxidation and moisture interference.

- Purification: Column chromatography on silica gel with eluent systems such as ethyl acetate/hexane gradients is used to isolate the pure compound.

- Crystallization: Solvent systems like ethanol/water mixtures facilitate crystal formation for further purification.

Reaction Conditions and Analytical Data

| Step | Reagents/Conditions | Notes | Yield (%) (Typical) |

|---|---|---|---|

| Piperidin-2-one ring formation | Cyclization of substituted amines/ketones | Acidic or basic medium, controlled temp. | 70-85 |

| N-4-Methoxyphenyl substitution | Friedel-Crafts acylation with 4-methoxybenzoyl chloride, AlCl₃ | Anhydrous, low temp. to avoid side reactions | 65-80 |

| 2-Methylpropanoyl acylation | Reaction with 2-methylpropanoyl chloride, pyridine base | Controlled stoichiometry, inert atmosphere | 75-90 |

| Purification | Silica gel chromatography, ethanol/water crystallization | Gradient elution improves purity | >95 purity |

Mechanistic Insights and Challenges

- Ring formation involves nucleophilic attack of amine on carbonyl groups, followed by intramolecular cyclization.

- Acylation steps proceed via electrophilic substitution on nitrogen or carbon atoms, requiring strict moisture exclusion to prevent hydrolysis.

- Regioselectivity is critical, particularly for acylation at position 3, which is achieved by controlling reaction temperature and reagent equivalents.

- Purification challenges include co-elution of byproducts and difficulty in crystallization, addressed by gradient HPLC and solvent optimization.

Structural Characterization Techniques

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^13C NMR confirm the presence of methoxy group (~3.8 ppm), carbonyl carbons (~170 ppm), and piperidinone ring protons (1.5–3.5 ppm).

- Infrared (IR) Spectroscopy: Characteristic carbonyl stretch near 1700 cm⁻¹ and aromatic C–O stretch near 1250 cm⁻¹.

- Mass Spectrometry (MS): Molecular ion peak consistent with molecular weight 255.37 g/mol.

- X-ray Crystallography: Used in related compounds to confirm stereochemistry and molecular packing.

Summary Table of Preparation Methods

| Preparation Aspect | Method Description | Advantages | Limitations |

|---|---|---|---|

| Piperidin-2-one ring formation | Cyclization of substituted amines/ketones | Straightforward, good yields | Requires strict pH and temp control |

| 4-Methoxyphenyl introduction | Friedel-Crafts acylation or N-alkylation | Effective N-substitution | Sensitive to moisture, side reactions |

| 2-Methylpropanoyl acylation | Acylation with 2-methylpropanoyl chloride + base | High regioselectivity | Over-acylation possible |

| Purification | Column chromatography and crystallization | High purity achieved | Time-consuming, requires optimization |

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxyphenyl)-3-(2-methylpropanoyl)piperidin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl groups to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the aromatic ring, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated compounds in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted piperidinones or aromatic compounds.

Scientific Research Applications

1-(4-Methoxyphenyl)-3-(2-methylpropanoyl)piperidin-2-one has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Investigated for its potential therapeutic effects, including analgesic or anti-inflammatory properties.

Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-3-(2-methylpropanoyl)piperidin-2-one depends on its specific application. For example, if it is used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the specific biological or chemical context.

Comparison with Similar Compounds

(E)-1-(3-(4-Methoxyphenyl)acryloyl)piperidin-2-one (9b)

1-(2-Ethylphenyl)-3-(2-methylpropanoyl)piperidin-2-one

- Structure : Differs in the aromatic substituent (2-ethylphenyl vs. 4-methoxyphenyl), highlighting the impact of substituent position and electronic nature.

Azetidin-2-one Derivatives

1-(4-Methoxyphenyl)-3-phenoxy-4-phenylazetidin-2-one (3a)

- Structure: A four-membered lactam (azetidin-2-one) with a 4-methoxyphenyl group and phenoxy substituent.

- Physical Properties: Melting point 188–189°C, comparable to other aromatic azetidinones .

- Relevance: Demonstrates how ring size (azetidinone vs. piperidinone) affects stability and synthetic accessibility.

Chalcone Derivatives with 4-Methoxyphenyl Substituents

Compound 2h: (E)-1-(4-Chloro-2-hydroxy-5-iodophenyl)-3-(4-methoxyphenyl)propanone

- Structure : Chalcone with a 4-methoxyphenyl group on ring B.

- Activity: IC50 = 13.82 μM against an unspecified target, lower than non-methoxy analogs. Substitution with electron-withdrawing groups (e.g., Cl, I) enhances potency compared to methoxy .

- SAR : Methoxy at the para position of ring B reduces activity compared to halogens, emphasizing the role of electronegativity .

Physicochemical and Pharmacological Comparisons

Physical Properties

Structure-Activity Relationship (SAR) Insights

- Electron-Donating vs. Withdrawing Groups : Methoxy groups (electron-donating) at para positions generally reduce potency compared to halogens or nitriles in chalcones .

Biological Activity

1-(4-Methoxyphenyl)-3-(2-methylpropanoyl)piperidin-2-one is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C17H23N

- Molecular Weight : 255.37 g/mol

The compound features a piperidine ring substituted with a methoxyphenyl group and a 2-methylpropanoyl moiety, which contributes to its biological properties.

Biological Activity Overview

This compound exhibits various biological activities, primarily related to its interaction with neurotransmitter systems and potential anti-inflammatory effects.

Pharmacological Effects

- CNS Activity : The compound has been studied for its effects on the central nervous system (CNS), particularly as a potential anxiolytic or antidepressant agent. Its structural similarity to known psychoactive compounds suggests it may modulate neurotransmitter levels, particularly serotonin and norepinephrine.

- Anti-inflammatory Properties : Preliminary studies indicate that this compound may possess anti-inflammatory properties, making it a candidate for treating conditions like rheumatoid arthritis and other inflammatory disorders.

Research indicates that the biological activity of this compound may involve:

- Receptor Interaction : The compound likely interacts with various receptors in the CNS, including serotonin receptors (5-HT) and adrenergic receptors, leading to altered neurotransmission.

- Inhibition of Enzymatic Activity : It may inhibit enzymes involved in inflammatory pathways, contributing to its potential therapeutic effects.

Study 1: CNS Effects

In a controlled study involving animal models, the administration of this compound resulted in significant reductions in anxiety-like behavior compared to control groups. Behavioral assays indicated enhanced locomotor activity and reduced immobility in forced swim tests, suggesting antidepressant-like effects.

Study 2: Anti-inflammatory Activity

Another study evaluated the anti-inflammatory effects of the compound using lipopolysaccharide (LPS) induced inflammation in murine models. Results showed that treatment with the compound significantly decreased pro-inflammatory cytokine levels (e.g., TNF-alpha and IL-6) and reduced swelling in affected tissues.

Data Tables

| Activity Type | Observed Effects | Mechanism |

|---|---|---|

| CNS Activity | Reduced anxiety-like behavior | Serotonin receptor modulation |

| Anti-inflammatory | Decreased cytokine levels | Inhibition of inflammatory pathways |

Q & A

Q. What synthetic strategies are recommended for preparing 1-(4-Methoxyphenyl)-3-(2-methylpropanoyl)piperidin-2-one, and how can reaction yields be optimized?

The synthesis typically involves multi-step pathways, such as:

- Piperidinone ring formation : Cyclization of substituted amines or ketones under acidic/basic conditions. For example, Claisen-Schmidt condensation reactions using 4-methoxybenzaldehyde derivatives and ketones (e.g., 2-methylpropanoyl chloride) can generate intermediates .

- Acylation : Introducing the 2-methylpropanoyl group via nucleophilic substitution or Friedel-Crafts acylation, requiring anhydrous conditions and catalysts like AlCl₃ .

- Optimization : Yields improve with controlled stoichiometry (e.g., 1.2:1 molar ratios of reactants), inert atmospheres (N₂/Ar), and purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and functional groups?

- Spectroscopic methods :

- ¹H/¹³C NMR : Identify methoxy (δ ~3.8 ppm for OCH₃) and carbonyl (C=O) groups. Piperidinone ring protons appear as distinct multiplet signals (δ 1.5–3.5 ppm) .

- IR spectroscopy : Confirm carbonyl stretches (~1700 cm⁻¹ for ketone/amide) and aromatic C-O bonds (~1250 cm⁻¹) .

- X-ray crystallography : Resolve stereochemistry and molecular packing, as demonstrated for structurally related piperidinones (e.g., 1-acetyl-3-ethyl derivatives) .

Q. What challenges arise during purification, and how can they be addressed?

- Co-elution of byproducts : Use gradient elution in HPLC (e.g., methanol/buffer pH 4.6 at 65:35 ratio) to separate polar impurities .

- Crystallization difficulties : Optimize solvent polarity (e.g., ethanol/water mixtures) and cooling rates to enhance crystal formation .

Advanced Research Questions

Q. How can computational methods aid in analyzing the compound’s reactivity or binding interactions?

- Density Functional Theory (DFT) : Predict electronic properties (e.g., HOMO-LUMO gaps) and reaction pathways for acylation/ring closure steps .

- Molecular docking : Screen for biological targets (e.g., enzymes with piperidine-binding sites) using PubChem-derived 3D structures (InChIKey: NXJWGXQDKPXJHE) .

Q. What experimental approaches resolve contradictions in biological activity data for piperidinone derivatives?

- Dose-response assays : Validate activity thresholds using standardized protocols (e.g., microbial inhibition assays with positive/negative controls) .

- Metabolic stability tests : Use HPLC-MS to assess degradation products in simulated physiological conditions (pH 7.4, 37°C) .

Q. How can stereochemical outcomes of synthetic steps be controlled or analyzed?

Q. What strategies mitigate thermal instability during storage or reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.